

Spectroscopic Data and Analysis of (2R)-6-Methoxynaringenin: A Technical Guide

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Compound of Interest

Compound Name: (2R)-6-Methoxynaringenin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **(2R)-6-Methoxynaringenin**, a naturally occurring flavanone with potential applications in drug development. Due to the limited availability of published experimental data for this specific stereoisomer, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside experimental data for the parent compound, naringenin, for comparative purposes. Detailed experimental protocols common for the analysis of flavonoids are also provided.

Introduction

(2R)-6-Methoxynaringenin, also known as (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one, is a methoxylated derivative of naringenin. The introduction of a methoxy group at the C-6 position can significantly influence the molecule's biological activity, lipophilicity, and metabolic stability, making it a compound of interest for medicinal chemistry and pharmacological studies. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound in natural extracts or synthetic preparations.

Spectroscopic Data

While comprehensive experimental spectroscopic data for **(2R)-6-Methoxynaringenin** is not readily available in the reviewed literature, predicted NMR data offers valuable insight into its

expected spectral characteristics. For a robust analysis, this data is presented alongside the experimental data for the well-characterized parent compound, (2S)-Naringenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for 6-Methoxynaringenin and Experimental ^1H NMR Data for (2S)-Naringenin.

Position	Predicted ^1H Chemical Shift (δ ppm) for 6-Methoxynaringenin (in H_2O)[1]	Experimental ^1H Chemical Shift (δ ppm) for (2S)-Naringenin (600 MHz, CD_3OD)[2]	Multiplicity	Coupling Constant (J Hz)
H-2	-	5.32	dd	12.9, 3.1
H-3a	-	3.07	dd	17.1, 12.9
H-3b	-	2.68	dd	17.1, 3.1
H-5	-	-	-	-
H-6	-	5.88	d	2.2
H-8	6.12	5.88	d	2.2
H-2', H-6'	7.42	7.31	d	8.6
H-3', H-5'	6.91	6.81	d	8.6
6- OCH_3	3.85	-	s	-
5-OH	-	12.04	s	-
7-OH	-	-	-	-
4'-OH	-	-	-	-

Note: Predicted data is sourced from the Natural Products Magnetic Resonance Database (NP-MRD). Experimental data for naringenin is provided for comparison. Chemical shifts and coupling constants can vary based on the solvent and instrument frequency used.

Table 2: Predicted ^{13}C NMR Data for 6-Methoxynaringenin and Experimental ^{13}C NMR Data for (2S)-Naringenin.

Position	Predicted ^{13}C Chemical Shift (δ ppm) for 6-Methoxynaringenin (in H_2O) [1]	Experimental ^{13}C Chemical Shift (δ ppm) for (2S)-Naringenin
C-2	-	80.3
C-3	-	44.1
C-4	-	197.8
C-4a	-	103.2
C-5	-	165.1
C-6	-	97.0
C-7	-	168.4
C-8	-	96.1
C-8a	-	164.4
C-1'	-	129.7
C-2', C-6'	-	128.9
C-3', C-5'	-	116.5
C-4'	-	159.2
6-OCH ₃	-	-

Note: Predicted data is sourced from the NP-MRD. Experimental data for naringenin is provided for comparison. The absence of a predicted value is indicated by "-".

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for **(2R)-6-Methoxynaringenin** is not available in the reviewed literature. However, based on its molecular formula ($\text{C}_{16}\text{H}_{14}\text{O}_6$) and the known

fragmentation patterns of flavanones, the following characteristics can be anticipated.

Table 3: Predicted Mass Spectrometry Data for 6-Methoxynaringenin.

Ionization Mode	Ion	Calculated m/z	Notes
ESI+	$[M+H]^+$	303.0812	Protonated molecule
ESI+	$[M+Na]^+$	325.0631	Sodium adduct
ESI-	$[M-H]^-$	301.0663	Deprotonated molecule

The fragmentation in MS/MS experiments would likely involve retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic fragment ions. For instance, cleavage of the C-ring could yield fragments corresponding to the A-ring and B-ring portions of the molecule.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and MS data for flavonoids like **(2R)-6-Methoxynaringenin**, based on common practices in phytochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4 , or Acetone- d_6). The choice of solvent is critical and can affect the chemical shifts of hydroxyl protons.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) for optimal signal dispersion and resolution.
- **1H NMR Acquisition:**
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **2D NMR Experiments:** To aid in the complete and unambiguous assignment of proton and carbon signals, perform two-dimensional NMR experiments such as:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different spin systems.

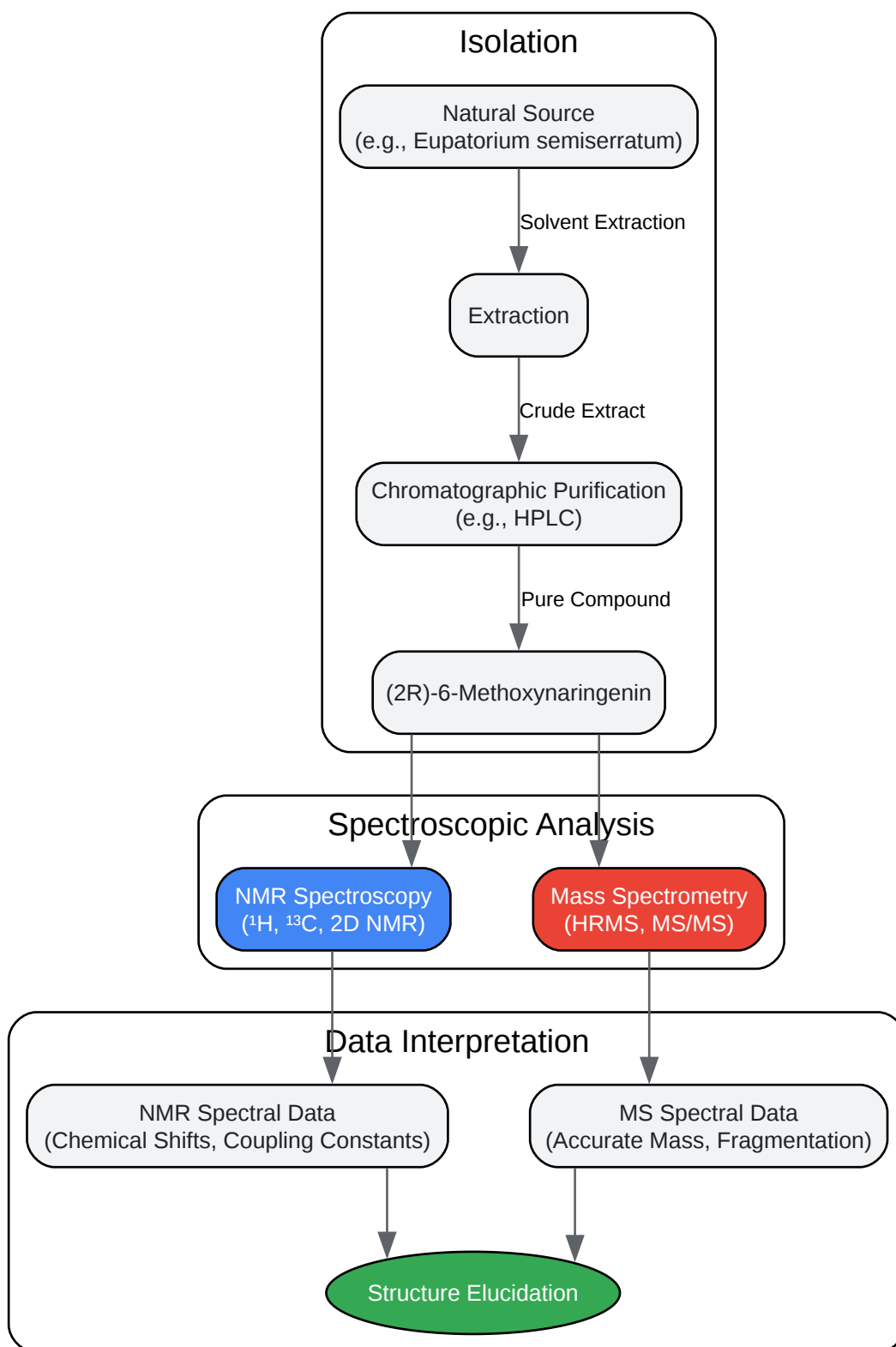
Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- **Instrumentation:** Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to a liquid chromatography (LC) system (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is the most common technique for analyzing flavonoids due to its soft ionization nature, which typically produces intact molecular ions.
- **Data Acquisition:**
 - Acquire full scan mass spectra to determine the accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).

- Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID) to obtain fragment ions. This fragmentation pattern provides valuable structural information.

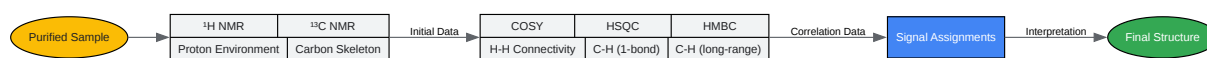
Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data for a natural product like **(2R)-6-Methoxynaringenin**.



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Caption: Workflow for the isolation and spectroscopic analysis of a natural product.



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Caption: Logical flow for structure elucidation using NMR spectroscopy.

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